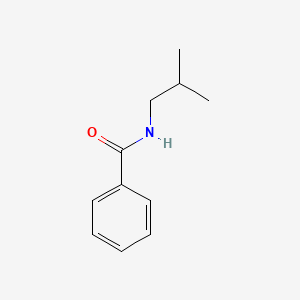

N-Isobutylbenzamide

Description

The exact mass of the compound Benzamide, N-isobutyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5705-57-7 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C11H15NO/c1-9(2)8-12-11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

InChI Key |

ZABMXPJUCKVZSH-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1 |

Other CAS No. |

5705-57-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Isobutylbenzamide: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for N-Isobutylbenzamide. The information is intended to support research and development activities by offering detailed experimental protocols and a summary of key physicochemical data.

Chemical Properties and Structure

This compound is a secondary amide consisting of a benzoyl group attached to the nitrogen of an isobutylamine (B53898). Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2-methylpropyl)benzamide | [1] |

| Synonyms | This compound, Benzamide (B126), N-isobutyl- | [1] |

| CAS Number | 5705-57-7 | [2] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| SMILES | CC(C)CNC(=O)c1ccccc1 | [3] |

| Melting Point (Tfus) | 327.74 K (54.59 °C) (Calculated) | [3] |

| Boiling Point (Tboil) | 581.36 K (308.21 °C) (Calculated) | [3] |

| Water Solubility (log10WS) | -2.83 (Calculated) | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.072 (Calculated) | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of isobutylamine with benzoyl chloride in the presence of a base.[4]

Experimental Protocol: Schotten-Baumann Reaction

Materials:

-

Isobutylamine

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethanol (B145695) (for recrystallization)

-

Distilled water

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve isobutylamine (1.0 equivalent) in dichloromethane.

-

Cool the flask in an ice bath and add 10% aqueous sodium hydroxide solution (2.0 equivalents).

-

While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise to the mixture. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol: Recrystallization from Ethanol

Materials:

-

Crude this compound

-

Ethanol

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 45 °C) for several hours.[5]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrument: A 400 MHz or 600 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 220 ppm

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrument: A standard FT-IR spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Expected Peaks:

-

~3300 cm⁻¹ (N-H stretch, secondary amide)

-

~3060 cm⁻¹ (C-H stretch, aromatic)

-

~2960 cm⁻¹ (C-H stretch, alkyl)

-

~1630 cm⁻¹ (C=O stretch, Amide I)

-

~1540 cm⁻¹ (N-H bend and C-N stretch, Amide II)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the molecular weight and assess the purity of the compound.

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

-

Instrument: A standard GC-MS system.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Caption: General workflow for the analytical characterization of this compound.

Potential Biological Relevance of Benzamide Derivatives

While there is no specific biological activity reported for this compound in the scientific literature, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active molecules. For instance, various N-substituted benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[2][3][5][6][7] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer.

A key target in the Hh pathway is the transmembrane protein Smoothened (Smo).[2][5] Many benzamide-containing inhibitors act by binding to and antagonizing the Smo receptor, thereby preventing downstream signal transduction and the activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.

Below is a diagram illustrating a hypothetical mechanism of action for a benzamide derivative as a Hedgehog pathway inhibitor, based on the known activity of related compounds. It is important to note that this is a representative pathway and has not been experimentally confirmed for this compound.

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by a benzamide derivative.

References

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Isobutylbenzamide via Schotten-Baumann Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-isobutylbenzamide, a valuable amide compound, utilizing the robust and widely applicable Schotten-Baumann reaction. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and extensive characterization data to support researchers in the successful synthesis and validation of this target molecule.

Introduction to the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acyl chlorides, and can also be applied to the synthesis of esters from alcohols and acyl chlorides.[1] The reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous solution containing a base.[1] The base, commonly sodium hydroxide (B78521), plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product.[2]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton, which is neutralized by the base, to yield the stable amide product.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of isobutylamine (B53898) with benzoyl chloride under Schotten-Baumann conditions.

Reaction Scheme:

Experimental Protocol

This protocol is based on established procedures for the Schotten-Baumann reaction and specific literature references for the synthesis of this compound.[2][3]

Materials:

-

Benzoyl chloride (C₇H₅ClO)

-

Isobutylamine (C₄H₁₁N)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Ethanol (C₂H₅OH) for recrystallization

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution (NaCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether (approximately 10 mL per gram of isobutylamine).

-

Addition of Base: To the stirred solution of isobutylamine, add a 10% aqueous solution of sodium hydroxide (approximately 2.0 equivalents).

-

Addition of Acyl Chloride: Cool the biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise from a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 1-2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (twice), saturated sodium bicarbonate solution (twice), and finally with brine (once).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from hot ethanol.[3] Dissolve the crude solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.[4][5]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO | [6] |

| Molecular Weight | 177.24 g/mol | [6] |

| Melting Point | 69-72 °C | [3] |

| Appearance | White solid |

Spectroscopic Data of this compound

| Data Type | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.7 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~6.1 (br s, 1H, NH), ~3.2 (t, 2H, N-CH₂), ~1.9 (m, 1H, CH), ~0.9 (d, 6H, 2xCH₃) | [7] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~168 (C=O), ~134 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~47 (N-CH₂), ~28 (CH), ~20 (CH₃) | [8][9] |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~3060 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1635 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) | [10][11] |

Mandatory Visualizations

Reaction Mechanism

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chemistry-solutions.com [chemistry-solutions.com]

- 6. Benzamide, N-isobutyl- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. spectrabase.com [spectrabase.com]

- 10. Solved IR spectrum this compound. What are all the | Chegg.com [chegg.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to N-Isobutylbenzamide (CAS 5705-57-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutylbenzamide, with the CAS number 5705-57-7, is a chemical compound belonging to the N-alkylbenzamide class. While extensive biological data on this specific molecule is limited in publicly available literature, the benzamide (B126) scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a hypothesized mechanism of action based on the structure-activity relationships of structurally related N-substituted benzamides. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | NIST WebBook[2] |

| Molecular Weight | 177.24 g/mol | NIST WebBook[2] |

| IUPAC Name | N-(2-methylpropyl)benzamide | PubChem |

| CAS Number | 5705-57-7 | NIST WebBook[2] |

| InChI Key | ZABMXPJUCKVZSH-UHFFFAOYSA-N | NIST WebBook[2] |

| Canonical SMILES | CC(C)CNC(=O)C1=CC=CC=C1 | PubChem |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| LogP (calculated) | 2.3 | PubChem |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The available data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

| ¹³C NMR Chemical Shifts (Predicted) | |

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 167.9 |

| C (quaternary, aromatic) | 134.7 |

| CH (aromatic) | 131.2 |

| CH (aromatic) | 128.4 |

| CH (aromatic) | 127.2 |

| CH₂ | 47.4 |

| CH | 28.6 |

| CH₃ | 20.2 |

| Source: SpectraBase[1] |

A supplementary document provides the ¹H and ¹³C NMR spectra of this compound.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| IR Absorption Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amide) | ~3300 |

| C-H Stretch (aromatic) | ~3060 |

| C-H Stretch (aliphatic) | ~2960 |

| C=O Stretch (amide I) | ~1630 |

| N-H Bend (amide II) | ~1540 |

| Source: Chegg[4] |

Mass Spectrometry (MS)

The mass spectrum of this compound confirms its molecular weight.

| Mass Spectrometry Data | |

| Technique | Key m/z values |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 177 (M+), 105, 77 |

| Source: SpectraBase[1] |

Experimental Protocols

This section details the methodologies for the synthesis and purification of this compound.

Synthesis of this compound via Schotten-Baumann Reaction

This is a classical and widely used method for the synthesis of amides from amines and acid chlorides.

Caption: Hypothesized pathway of tubulin inhibition.

Potential as a Butyrylcholinesterase (BChE) Inhibitor

Recent studies have highlighted N-benzyl benzamide derivatives as selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. [5]The benzamide core and the N-alkyl substituent are crucial for binding to the active site of BChE. The isobutyl group of this compound could potentially fit into the hydrophobic gorge of the BChE active site.

Other Potential Activities

The benzamide scaffold has been associated with a diverse range of other biological activities, including:

-

Gastric Prokinetic Activity: Certain N-substituted benzamides act as selective and potent gastric prokinetic agents. [6]* Anti-leukotriene Activity: Structure-activity relationship studies have identified benzamide derivatives as leukotriene antagonists. [7]* Antimycobacterial Activity: Benzamide derivatives have shown inhibitory activity against Mycobacterium tuberculosis. [8] Further experimental evaluation is necessary to determine if this compound exhibits any of these or other biological activities. The provided information serves as a starting point for designing such investigations.

Conclusion

This compound (CAS 5705-57-7) is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activity remains to be elucidated, the prevalence of the N-substituted benzamide scaffold in numerous bioactive molecules suggests its potential as a valuable building block in drug discovery and development. The hypothesized mechanisms of action presented in this guide, based on the activities of structurally related compounds, offer several avenues for future research. This technical guide provides a solid foundation of data and experimental protocols to facilitate further investigation into the therapeutic potential of this compound and its derivatives.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Benzamide, N-isobutyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. Solved IR spectrum this compound. What are all the | Chegg.com [chegg.com]

- 5. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

N-(2-methylpropyl)benzamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of N-(2-methylpropyl)benzamide (also known as N-isobutylbenzamide), an N-substituted benzamide (B126) derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectroscopic data. Furthermore, this guide explores the potential biological activity of this class of compounds, with a specific focus on the inhibition of the NF-κB signaling pathway, a mechanism relevant to inflammation and cancer therapy. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and accessibility.

Introduction

N-(2-methylpropyl)benzamide, with the CAS number 5705-57-7, is an organic compound belonging to the carboxamide class.[1] Structurally, it consists of a benzoyl group attached to the nitrogen atom of an isobutylamine (B53898) moiety. Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, analgesic, and anticancer properties.

Recent studies have highlighted the role of N-substituted benzamides as potential modulators of critical cellular signaling pathways. Notably, this class of compounds has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[2][3][4] This guide provides a detailed examination of N-(2-methylpropyl)benzamide, offering the fundamental chemical data and biological context required for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of N-(2-methylpropyl)benzamide are summarized below. While specific experimental data for properties like melting and boiling points are not widely reported in the literature, computed values and data for the parent compound, benzamide, are provided for context.

| Property | Value | Source |

| IUPAC Name | N-(2-methylpropyl)benzamide | [1] |

| Synonyms | This compound, Benzamide, N-isobutyl- | [1][5] |

| CAS Number | 5705-57-7 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Melting Point | Data not available. (Parent: Benzamide, 127-130 °C) | [6] |

| Boiling Point | Data not available. (Parent: Benzamide, 288 °C) | [6] |

| Solubility | Data not available. (Parent: Benzamide, soluble in ethanol) |

Synthesis and Experimental Protocols

Synthesis of N-(2-methylpropyl)benzamide via Schotten-Baumann Reaction

N-(2-methylpropyl)benzamide is effectively synthesized using the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[7][8][9]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, combine isobutylamine (1.0 eq), 10% aqueous sodium hydroxide (B78521) solution (2.5 eq), and an organic solvent such as dichloromethane.

-

Acylation: Cool the two-phase mixture in an ice bath to 0-5 °C. Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirred solution. The base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction.[8][9]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute hydrochloric acid and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to obtain N-(2-methylpropyl)benzamide as a crystalline solid.[7]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified N-(2-methylpropyl)benzamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm relative to a residual solvent peak or tetramethylsilane (B1202638) (TMS), and analyze coupling constants (J) and signal integrations.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural confirmation of N-(2-methylpropyl)benzamide. The following tables summarize the expected and reported spectral data.

¹H and ¹³C NMR Spectroscopy

NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. A supplementary file from the Royal Society of Chemistry indicates the availability of ¹H and ¹³C NMR spectra for this compound.[10]

| ¹H NMR Data (Predicted) | |

| Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (isobutyl) | ~0.9 (d, 6H) |

| -CH- (isobutyl) | ~1.9 (m, 1H) |

| -CH₂- (isobutyl) | ~3.2 (t, 2H) |

| N-H (amide) | ~6.1 (br s, 1H) |

| Aromatic H (meta, para) | ~7.4-7.5 (m, 3H) |

| Aromatic H (ortho) | ~7.8 (d, 2H) |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (isobutyl) | 20.1 |

| -CH- (isobutyl) | 28.5 |

| -CH₂- (isobutyl) | 47.0 |

| Aromatic C (ortho) | 126.9 |

| Aromatic C (para) | 128.5 |

| Aromatic C (meta) | 131.3 |

| Aromatic C (ipso) | 134.7 |

| C=O (amide) | 167.7 |

Note: ¹³C NMR data is based on typical values for N-substituted benzamides and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups within the molecule.

| IR Spectral Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (secondary amide) |

| 3080-3060 | C-H stretch (aromatic) |

| 2959-2874 | C-H stretch (aliphatic) |

| ~1635 | C=O stretch (Amide I band) |

| ~1545 | N-H bend / C-N stretch (Amide II band) |

| ~1450 | C=C stretch (aromatic ring) |

| 725, 690 | C-H bend (monosubstituted benzene) |

Data derived from an annotated spectrum.[11]

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

| Mass Spectrometry Data | |

| m/z Value | Assignment |

| 177 | [M]⁺ (Molecular Ion) |

| 122 | [M - C₄H₉]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation, often the base peak) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Biological Activity and Signaling Pathways

While specific biological studies on N-(2-methylpropyl)benzamide are limited, the broader class of N-substituted benzamides has been investigated for various pharmacological activities, notably as anti-inflammatory and antitumor agents.[4]

Inhibition of NF-κB Signaling Pathway

A primary mechanism of action identified for certain N-substituted benzamides is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2][3] NF-κB is a transcription factor that plays a central role in regulating the immune and inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by signals such as Tumor Necrosis Factor-alpha (TNFα), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory and pro-survival genes.

Certain N-substituted benzamides have been shown to prevent the degradation of IκB proteins (specifically IκBβ), thereby blocking the nuclear translocation and activation of NF-κB.[3] This inhibitory action makes them candidates for development as anti-inflammatory drugs.

Conclusion

N-(2-methylpropyl)benzamide is a readily synthesizable compound belonging to a class with demonstrated biological relevance. This guide provides the essential technical information for its synthesis, characterization, and potential application. The detailed protocols and compiled spectroscopic data serve as a valuable resource for researchers. The exploration of the inhibitory effects of N-substituted benzamides on the NF-κB pathway highlights a promising area for future investigation, particularly in the fields of immunology and oncology, where N-(2-methylpropyl)benzamide could serve as a scaffold for the development of novel therapeutic agents.

References

- 1. Benzamide, N-isobutyl- [webbook.nist.gov]

- 2. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. rsc.org [rsc.org]

- 11. Solved IR spectrum this compound. What are all the | Chegg.com [chegg.com]

N-Isobutylbenzamide molecular weight and formula

An In-depth Technical Guide on N-Isobutylbenzamide: Molecular Properties

This technical guide provides essential physicochemical data for this compound, a compound of interest in various research and development pipelines. The following information is foundational for experimental design, analytical method development, and computational modeling.

Molecular Identity and Weight

The fundamental molecular characteristics of this compound are summarized below. These data are critical for stoichiometric calculations, preparation of solutions with precise concentrations, and interpretation of mass spectrometry results.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₅NO[1][2][3][4] |

| Molecular Weight | 177.2429 g/mol [1] |

| CAS Registry Number | 5705-57-7[1][3] |

Conceptual Relationship of Molecular Properties

The relationship between a compound's name, its structural formula, and its molecular weight is a cornerstone of chemical science. The following diagram illustrates this logical hierarchy for this compound.

Figure 1. Logical flow from compound name to molecular weight.

References

The Therapeutic Renaissance of Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzamide (B126) scaffold, a simple yet versatile chemical moiety, has proven to be a cornerstone in modern medicinal chemistry. Its unique structural features allow for diverse modifications, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core therapeutic applications of benzamide derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation. From established roles in managing psychosis and emesis to emerging applications in oncology and neurology, benzamide derivatives continue to be a fertile ground for drug discovery and development.

Antipsychotic Applications: Modulating Dopaminergic Pathways

Substituted benzamides are a well-established class of atypical antipsychotics. Their primary mechanism of action involves the selective antagonism of dopamine (B1211576) D2-like receptors (D2, D3, and D4) in the mesolimbic pathway of the brain.[1] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Notably, some benzamides, like amisulpride, exhibit a dual mechanism. At lower doses, they preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and can alleviate the negative symptoms of schizophrenia and depression.[2] At higher doses, they act on postsynaptic receptors, exerting their antipsychotic effects.[2]

The binding affinity of various benzamide derivatives to dopamine receptors is a key determinant of their therapeutic profile and potential for side effects.

Quantitative Data: Dopamine Receptor Binding Affinity

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference |

| Amisulpride | 2.8 | 3.2 | - | [3] |

| Sulpiride | 14.5 | 11.2 | - | [3] |

| Nemonapride | 0.6 | 0.3 | 1.8 | [3] |

| Remoxipride | 230 | 180 | 380 | [3] |

| BP 897 | 61 | 0.92 | >1000 | [3] |

| Nafadotride | 1100 | 11 | >1000 | [3] |

| ST 198 | 780 | 12 | >1000 | [3] |

Lower Ki values indicate higher binding affinity.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The antagonism of the D2 receptor by benzamide derivatives interferes with the Gαi/o-coupled signaling cascade. This leads to an increase in cyclic AMP (cAMP) levels and modulation of downstream effectors like protein kinase A (PKA).

Prokinetic and Antiemetic Effects: Targeting Serotonin (B10506) Receptors

Certain benzamide derivatives, such as metoclopramide (B1676508) and cisapride, are utilized for their prokinetic and antiemetic properties. These effects are primarily mediated through their action on serotonin receptors in the gastrointestinal tract. They act as agonists at 5-HT4 receptors, which promotes the release of acetylcholine (B1216132) and enhances gut motility.[4][5] Additionally, at higher doses, some benzamides can antagonize 5-HT3 receptors in the chemoreceptor trigger zone, contributing to their antiemetic effects.[6]

Signaling Pathway: 5-HT4 Receptor Agonism

Activation of the 5-HT4 receptor, a Gαs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A.

Anticancer Potential: A Multifaceted Approach

The benzamide scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting various hallmarks of cancer through diverse mechanisms.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several benzamide-based PARP inhibitors have been developed. These molecules compete with NAD+ at the catalytic site of PARP enzymes, preventing the repair of single-strand DNA breaks.[7] This leads to the accumulation of double-strand breaks during DNA replication, which are lethal to cancer cells with compromised DNA repair pathways—a concept known as synthetic lethality.[8][9]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives are also prominent as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[10] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Certain benzamide derivatives have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.

Quantitative Data: Anticancer Activity of Benzamide Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Target | Reference |

| Entinostat (MS-275) | Various | Various | 0.1 - 1.0 | HDAC | [11] |

| Mocetinostat (MGCD0103) | Various | Hematological Malignancies | 0.5 - 2.0 | HDAC | [12] |

| Chidamide | Various | T-cell lymphoma | 0.07 - 0.26 | HDAC | [13] |

| Compound 4e | A549, HeLa, MCF-7 | Lung, Cervical, Breast | 8.9, 11.1, 9.2 | ABL1 Kinase | [14] |

| Compound 4f | A549, HeLa, MCF-7 | Lung, Cervical, Breast | 7.5, 9.3, 8.9 | ABL1 Kinase | [14] |

| Benzimidazole 2 | HCT-116 | Colon Carcinoma | 16.2 | - | [15] |

| Benzimidazole 4 | MCF-7 | Breast Adenocarcinoma | 8.86 | - | [15] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anticonvulsant Properties

The benzamide scaffold has been explored for the development of novel anticonvulsant agents. These compounds are evaluated for their ability to protect against seizures in various animal models, such as the maximal electroshock seizure (MES) test.

Quantitative Data: In Vivo Anticonvulsant Activity

| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Reference |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse | i.p. | 2.6 | [7] |

| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | Mouse | i.p. | 18.02 | [16] |

| 4-amino-N-amylbenzamide | Mouse | i.p. | 42.98 | [16] |

| 4-amino-(2-methyl-4-aminophenyl)benzamide | Mouse | i.p. | 15.4 | [9] |

| 4-amino-(2-methyl-4-aminophenyl)benzamide | Rat | p.o. | 9.9 | [9] |

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

General Synthesis of N-Substituted Benzamides

A common method for the synthesis of N-substituted benzamides involves the reaction of a substituted benzoyl chloride with an appropriate amine.[17]

Materials:

-

Substituted benzoyl chloride

-

Primary or secondary amine

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Triethylamine (B128534) or other non-nucleophilic base

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

-

Dissolve the amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the substituted benzoyl chloride in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-substituted benzamide.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the in vitro inhibitory activity of a benzamide derivative against HDAC enzymes.[12][14]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Test benzamide derivative dissolved in DMSO

-

Trichostatin A (TSA) as a positive control inhibitor

-

Developer solution (containing trypsin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test benzamide derivative and TSA in HDAC assay buffer.

-

In the wells of a 96-well plate, add the HDAC assay buffer, the diluted test compound or control, and the recombinant HDAC enzyme.

-

Incubate the plate at 37 °C for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Incubate for an additional period (e.g., 15-20 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355-360 nm, emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of a benzamide derivative to inhibit the polymerization of tubulin into microtubules by monitoring changes in turbidity.[18][19]

Materials:

-

Purified tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Test benzamide derivative dissolved in DMSO

-

Paclitaxel (stabilizing agent) and Nocodazole (destabilizing agent) as controls

-

UV-transparent 96-well plate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare serial dilutions of the test benzamide derivative and control compounds in general tubulin buffer.

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and glycerol in general tubulin buffer.

-

Add the diluted test compound or control to the wells of a pre-warmed (37 °C) 96-well plate.

-

Initiate polymerization by adding the cold tubulin polymerization reaction mixture to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37 °C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60-90 minutes).

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the benzamide derivative on the rate and extent of tubulin polymerization. Calculate the IC50 value if applicable.

Conclusion

The benzamide scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its adaptability allows for the fine-tuning of pharmacological properties to target a diverse array of biological pathways implicated in various diseases. The examples provided in this guide highlight the significant impact of benzamide derivatives in psychiatry, gastroenterology, and oncology, with ongoing research promising to expand their therapeutic reach even further. A thorough understanding of their mechanisms of action, coupled with robust quantitative analysis and standardized experimental protocols, is essential for advancing these promising compounds from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. researchgate.net [researchgate.net]

- 14. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 15. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 16. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalconference.info [globalconference.info]

- 18. benchchem.com [benchchem.com]

- 19. Tubulin Polymerization Assay [bio-protocol.org]

N-Isobutylbenzamide: A Speculative Exploration of Potential Mechanisms of Action

Disclaimer: N-Isobutylbenzamide is a chemical compound for which the mechanism of action has not been definitively established in publicly available scientific literature. This document presents a series of speculative mechanisms based on the known biological activities of structurally related benzamide (B126) compounds. The proposed targets, pathways, and experimental protocols are theoretical and intended to serve as a framework for future investigation.

Executive Summary

This compound, a molecule characterized by a benzoyl group linked to an isobutyl amine via an amide bond, belongs to a broad class of compounds that have demonstrated diverse pharmacological activities. While direct studies on this compound are scarce, analysis of its structural analogs provides a foundation for several plausible hypotheses regarding its mechanism of action. This guide explores three primary speculative mechanisms: 1) antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain and inflammation; 2) inhibition of tubulin polymerization, a mechanism central to the action of many cytotoxic agents; and 3) modulation of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. For each speculative mechanism, we present the underlying hypothesis, propose relevant quantitative data for evaluation, detail hypothetical experimental protocols, and provide visualizations of the implicated signaling pathways.

Speculative Mechanism 1: Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Hypothesis: Based on the established activity of numerous N-substituted benzamide derivatives as TRPV1 antagonists, it is hypothesized that this compound acts as a competitive antagonist at the capsaicin (B1668287) binding site on the TRPV1 ion channel.[1][2] Activation of TRPV1 by stimuli such as heat, protons, or endogenous ligands like anandamide (B1667382) leads to an influx of cations (primarily Ca²⁺), resulting in neuronal excitation and the sensation of pain.[1][3] By blocking this channel, this compound could potentially exert analgesic and anti-inflammatory effects.

Quantitative Data Summary (Hypothetical)

For this compound to be considered a viable TRPV1 antagonist, its pharmacological profile would need to be quantified. The following table presents hypothetical data points that would be crucial for its evaluation.

| Parameter | Value (Hypothetical) | Description |

| Binding Affinity (Ki) | 25 nM | Concentration required to occupy 50% of the TRPV1 receptors in a competitive binding assay using a radiolabeled ligand (e.g., [³H]-Resiniferatoxin). A lower Ki indicates higher affinity. |

| Functional Antagonism (IC50) | 50 nM | Concentration that inhibits 50% of the response induced by a known TRPV1 agonist (e.g., capsaicin) in a functional assay, such as a calcium influx measurement. |

| Selectivity | >100-fold vs. other TRP channels (TRPA1, TRPM8) | Ratio of IC50 values for other TRP channels compared to TRPV1, indicating the specificity of the compound. |

| Mode of Antagonism | Competitive | Determined by Schild analysis, indicating that the antagonist binds to the same site as the agonist. |

Detailed Experimental Protocol: Calcium Influx Assay in hTRPV1-Expressing HEK293 Cells

This protocol describes a common in vitro method to assess the functional antagonism of TRPV1.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human TRPV1 gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for 1 hour in the dark.

-

Compound Incubation: After incubation, the dye solution is removed, and cells are washed again. Various concentrations of this compound (or vehicle control) are added to the wells and incubated for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded for a few seconds before the addition of a known TRPV1 agonist, such as capsaicin (at a concentration that elicits ~80% of the maximal response, e.g., 100 nM). Fluorescence intensity is then monitored over time (typically 2-5 minutes).

-

Data Analysis: The increase in fluorescence intensity following agonist addition represents the calcium influx. The inhibitory effect of this compound is calculated as a percentage of the response in vehicle-treated control wells. An IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualization: TRPV1 Antagonism Signaling Pathway

Caption: Speculative antagonism of the TRPV1 channel by this compound.

Speculative Mechanism 2: Tubulin Polymerization Inhibition

Hypothesis: The N-benzylbenzamide scaffold, which is structurally related to this compound, is known to produce potent inhibitors of tubulin polymerization.[4][5] These agents typically bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. We speculate that this compound may share this mechanism, giving it potential as an anti-proliferative or cytotoxic agent.

Quantitative Data Summary (Hypothetical)

Evaluation of this compound as a tubulin inhibitor would involve quantifying its effects on cell proliferation and microtubule dynamics.

| Parameter | Value (Hypothetical) | Description |

| Anti-proliferative Activity (GI50) | 100 nM | Concentration causing 50% growth inhibition in a cancer cell line (e.g., HeLa, A549) after a 48-hour exposure. |

| Tubulin Polymerization Inhibition (IC50) | 250 nM | Concentration that inhibits 50% of tubulin polymerization in a cell-free biochemical assay. |

| Colchicine Binding Inhibition (IC50) | 300 nM | Concentration that inhibits 50% of the binding of [³H]-colchicine to purified tubulin, indicating competition for the same binding site. |

| Cell Cycle Arrest | G2/M Phase | Percentage of cells arrested in the G2/M phase of the cell cycle at a given concentration (e.g., 5x GI50), as determined by flow cytometry. |

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a cell-free assay to directly measure the effect of a compound on microtubule formation.

-

Reagents: Lyophilized bovine brain tubulin (>99% pure), GTP (Guanosine-5'-triphosphate), and a general tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Tubulin Preparation: Tubulin is rehydrated on ice with the polymerization buffer to a final concentration of 1-2 mg/mL.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the tubulin solution, GTP (1 mM final concentration), and either this compound at various concentrations, a positive control (e.g., colchicine), or a negative control (vehicle, e.g., DMSO).

-

Polymerization Initiation and Monitoring: The plate is placed in a temperature-controlled spectrophotometer set to 37°C. The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored by measuring the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: The rate of polymerization and the maximum absorbance are calculated for each concentration of the test compound. The inhibitory effect is expressed as a percentage of the polymerization observed in the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Visualization: Tubulin Inhibition Workflow

Caption: Hypothesized mechanism of cell cycle arrest via tubulin inhibition.

Speculative Mechanism 3: Inhibition of NF-κB Signaling Pathway

Hypothesis: Certain N-substituted benzamides have been shown to inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[6] The NF-κB pathway is a cornerstone of the inflammatory response, and its aberrant activation is linked to numerous chronic inflammatory diseases and cancers. It is speculated that this compound could inhibit this pathway, potentially by preventing the degradation of the inhibitory protein IκBα. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Quantitative Data Summary (Hypothetical)

To substantiate this hypothesis, key quantitative metrics on the inhibition of the NF-κB pathway would be required.

| Parameter | Value (Hypothetical) | Description |

| NF-κB Reporter Gene Inhibition (IC50) | 500 nM | Concentration that inhibits 50% of the luciferase activity in a cell line (e.g., HEK293T) co-transfected with an NF-κB-luciferase reporter construct and stimulated with TNF-α. |

| IκBα Degradation Inhibition | 75% at 1 µM | Percentage of IκBα protein preserved (compared to vehicle control) after stimulation with TNF-α, as measured by Western blot. |

| p65 Nuclear Translocation Inhibition | 80% at 1 µM | Percentage reduction in the nuclear localization of the NF-κB p65 subunit after TNF-α stimulation, measured by immunofluorescence or subcellular fractionation followed by Western blot. |

| Pro-inflammatory Cytokine Inhibition (IC50) | 600 nM (for IL-6) | Concentration that inhibits 50% of the production of a key NF-κB target gene product, such as the cytokine IL-6, in stimulated immune cells (e.g., macrophages). |

Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a widely used method for quantifying the activity of the NF-κB signaling pathway.

-

Cell Culture and Transfection: HEK293T cells are cultured as previously described. Cells are seeded in 24-well plates and transiently co-transfected with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and another (e.g., pRL-TK) containing the Renilla luciferase gene under a constitutive promoter, which serves as an internal control for transfection efficiency.

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle. Cells are pre-incubated with the compound for 1-2 hours.

-

Pathway Stimulation: Cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

-

Cell Lysis and Luciferase Measurement: After stimulation, the medium is removed, and cells are lysed using a passive lysis buffer. The activities of both firefly and Renilla luciferase in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity compared to the TNF-α-stimulated vehicle control. The IC₅₀ is determined from the concentration-response curve.

Visualization: NF-κB Pathway Inhibition

Caption: Speculative inhibition of the NF-κB signaling pathway.

References

- 1. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

N-Isobutylbenzamide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Isobutylbenzamide in organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a framework for understanding and determining its solubility. This includes detailed experimental protocols for solubility assessment and a logical workflow for solubility testing.

Introduction to this compound and its Solubility

Experimental Protocols for Solubility Determination

For researchers needing to quantify the solubility of this compound, two common and reliable methods are the Equilibrium Solubility Method and the Gravimetric Method.

Equilibrium Solubility Method (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate). The excess solid should be visually apparent.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/100mL, or mol/L.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1 and 2 of the Equilibrium Solubility Method.

-

Phase Separation: Separate the solid and liquid phases as described in step 3 of the Equilibrium Solubility Method.

-

Sample Measurement: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently evaporate the solvent from the evaporating dish in a fume hood. This can be done at room temperature or with gentle heating, depending on the volatility of the solvent. Ensure the temperature is kept low enough to prevent degradation of the this compound.

-

Drying and Weighing: Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish. The solubility can then be calculated by dividing the mass of the residue by the volume of the supernatant taken.

Data Presentation

As no specific quantitative solubility data for this compound in various organic solvents was found in the public domain, the following table is presented as a template for researchers to populate with their own experimental data. Based on general chemical principles, a qualitative prediction of solubility is included.

| Organic Solvent | Chemical Class | Predicted Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Dichloromethane | Chlorinated Hydrocarbon | Soluble | Data not available |

| Acetone | Ketone | Likely Soluble | Data not available |

| Ethyl Acetate | Ester | Likely Soluble | Data not available |

| Ethanol | Alcohol | Likely Soluble | Data not available |

| Methanol | Alcohol | Likely Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Likely Soluble | Data not available |

| N,N-Dimethylformamide (DMF) | Amide | Likely Soluble | Data not available |

| Hexane | Alkane | Sparingly Soluble to Insoluble | Data not available |

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Stability and Storage of N-Isobutylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Isobutylbenzamide. Due to the limited availability of specific stability data for this compound in published literature, this guide leverages information on the stability of structurally related benzamide (B126) derivatives to provide best-practice recommendations and representative experimental protocols.

Chemical Properties

A foundational understanding of the chemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | --INVALID-LINK-- |

| Molecular Weight | 177.24 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid (typical for benzamides) | --INVALID-LINK-- |

| Melting Point | 125-128 °C (for Benzamide) | --INVALID-LINK-- |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | --INVALID-LINK-- |

| LogP | 2.3 | --INVALID-LINK-- |

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on the general stability of benzamide derivatives.[1][2]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize the rate of potential chemical degradation.[2] |

| Humidity | Store in a desiccator or with a desiccant. | The amide functional group can be susceptible to hydrolysis.[1][2] |

| Light | Protect from light (e.g., store in an amber vial). | Aromatic compounds can be sensitive to photodegradation.[1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To minimize the risk of oxidation.[2] |

| Container | Tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to moisture.[1][2] |

Potential Degradation Pathways

Based on the chemical structure of this compound and data from related compounds, the primary degradation pathways are expected to be hydrolysis and photodegradation.[1]

-

Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield benzoic acid and isobutylamine (B53898) as degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, although specific photoproducts have not been documented.

The potential hydrolytic degradation pathway is illustrated below:

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4][5] The following are representative protocols that can be adapted for this compound.

General Experimental Workflow

The overall process for conducting a forced degradation study and developing a stability-indicating method is outlined below.

Caption: General workflow for forced degradation and stability-indicating method development.

Preparation of Stock and Stressed Samples

Stock Solution Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

Stress Conditions: [2]

-

Acid Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

-

-

Base Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Maintain the mixture at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Mix a known volume of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Withdraw samples for analysis at specified time points.

-

-

Thermal Degradation:

-

Expose a known quantity of solid this compound to a high temperature (e.g., 70°C) in a calibrated oven for a defined period (e.g., 48 hours).

-

At specified time points, withdraw samples, allow them to cool to room temperature, and dissolve in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a known quantity of solid this compound or a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At specified time points, withdraw samples for analysis.

-

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

Representative HPLC Method Parameters:

| Parameter | Example Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a suitable wavelength (determined by UV scan of this compound) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Data Presentation of Forced Degradation Studies

The results of the forced degradation studies should be presented in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | No. of Degradation Products |

| Acidic | 0.1 M HCl | 24 hours | 60°C | [Insert experimental data] | [Insert experimental data] |

| Basic | 0.1 M NaOH | 24 hours | Room Temp. | [Insert experimental data] | [Insert experimental data] |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp. | [Insert experimental data] | [Insert experimental data] |

| Thermal | Dry Heat | 48 hours | 70°C | [Insert experimental data] | [Insert experimental data] |

| Photolytic | UV Light (254 nm) | 24 hours | Room Temp. | [Insert experimental data] | [Insert experimental data] |

Note: The percentage of degradation should be calculated based on the reduction in the peak area of the parent compound in the stressed sample compared to an unstressed control sample.

Conclusion

References

Review of N-alkylbenzamide synthesis methods

An In-depth Technical Guide to the Synthesis of N-Alkylbenzamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of prevalent and innovative methodologies for the synthesis of N-alkylbenzamides, crucial scaffolds in medicinal chemistry and materials science. It details various synthetic routes, from traditional acylation to modern catalytic and green chemistry approaches. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methods are provided.

Core Synthesis Methodologies

The synthesis of N-alkylbenzamides can be broadly categorized into several key strategies, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and atom economy. The primary methods include:

-

Catalytic N-Alkylation of Benzamides with Alcohols: A modern and atom-economical approach where benzamide (B126) is directly alkylated using an alcohol, with water as the only byproduct. This method often employs transition metal catalysts.

-

Reductive Amination: A versatile and widely used method involving the reaction of benzaldehyde (B42025) with a primary amine to form an imine, which is subsequently reduced to the target N-alkylbenzamide.

-

Acylation of Amines with Benzoyl Chloride (Schotten-Baumann reaction): A traditional and robust method involving the reaction of a primary amine with benzoyl chloride.

-

Reaction of Benzoic Acid Esters with Primary Amines: A direct amidation method that can be performed under catalyst-free conditions.

-

Iron-Catalyzed Rearrangement of Oxaziridines: A green chemistry approach that proceeds under mild conditions in water.

-

LDA-Mediated Alkylation of N,N-Dialkylbenzamides: A transition-metal-free method for the synthesis of α-sulfenylated ketones from N,N-dialkylbenzamides.

-

Microwave-Assisted Synthesis: The application of microwave irradiation to accelerate reaction times and improve yields in various N-alkylation and acylation reactions.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for the different synthesis methods, allowing for easy comparison of their key parameters.

Table 1: Catalytic N-Alkylation of Benzamide with Alcohols

| Catalyst System | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cobalt Nanoparticles (Co-L5@C-800) | Benzyl (B1604629) alcohol | 130 | 24 | 95 | [1] |

| Iridium/Graphene (GIrNC) | Benzyl alcohol | 110 | 24 | >99 | [2] |

| [Cp*IrCl₂]₂ | Various primary & secondary alcohols | - | - | High | [3] |

Table 2: Reductive Amination of Benzaldehyde with Aniline (B41778)

| Reducing Agent / Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| NaBH₄ / DOWEX(R)50WX8 | THF | Room Temp. | 20 min | 91 | [4] |

| α-picoline-borane / AcOH | MeOH, H₂O, or neat | - | - | Good | [5] |

| Aquivion-Fe / NaBH₄ | CPME then MeOH | 40 °C then RT | 3.5 h | High | [6] |

Table 3: Traditional Acylation of Ethanolamine with Benzoyl Chloride

| Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None (Amine as base) | THF | 0 | 10 min | 97 | [7] |

| Triethylamine (B128534) | Anhydrous DCM | 0 to Room Temp. | 2-4 h | 88-96 | [8] |

Table 4: Other Notable Synthesis Methods

| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ester Aminolysis | Methyl Benzoate, aq. Methylamine | 20-100 | - | 85 | [9] |

| Oxaziridine (B8769555) Rearrangement | 2-Alkyl-3-aryloxaziridine, Fe₂(SO₄)₃, SDS | 70 | - | High | [10] |